2-Amino-5-(3-chloro-4-methylphenyl)pyridine
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Overview
Description
“2-Amino-5-(3-chloro-4-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H11ClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular weight of “2-Amino-5-(3-chloro-4-methylphenyl)pyridine” is 218.68 . The structure of aminopyridines is characterized by a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic aromatic amines, including compounds structurally related to 2-Amino-5-(3-chloro-4-methylphenyl)pyridine, play a crucial role in the synthesis of complex molecules. These compounds are foundational in creating diverse chemical entities that possess significant biological activities. The literature demonstrates the versatility of heterocyclic compounds in synthesizing a wide range of biologically active molecules, emphasizing their importance in drug discovery and development (Li et al., 2019).
Pharmacological Applications
The pharmacological significance of pyridine derivatives, including those structurally similar to 2-Amino-5-(3-chloro-4-methylphenyl)pyridine, is well-documented. These compounds exhibit a broad spectrum of biological activities, such as antifungal, antibacterial, antioxidant, analgesic, and anticancer properties. Their ability to act as chemosensors highlights their potential in analytical chemistry for detecting various species in environmental, agricultural, and biological samples. This versatility underscores the potential of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine and related compounds in medicinal chemistry and pharmacology (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The role of heterocyclic compounds in catalysis and organic synthesis is another area of significant research interest. Compounds with pyridine cores, akin to 2-Amino-5-(3-chloro-4-methylphenyl)pyridine, have been used as catalysts in various chemical reactions, including the synthesis of complex organic molecules. Their unique chemical properties facilitate diverse reactions, making them valuable tools in the development of new synthetic methodologies (Amer et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBDUAZXZABHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718559 |
Source
|
Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-chloro-4-methylphenyl)pyridine | |
CAS RN |
1314987-57-9 |
Source
|
Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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